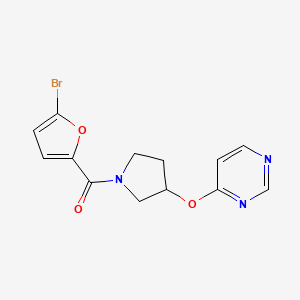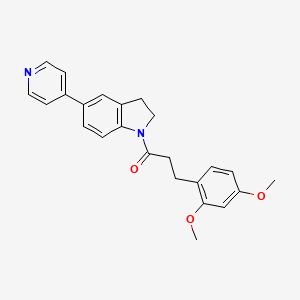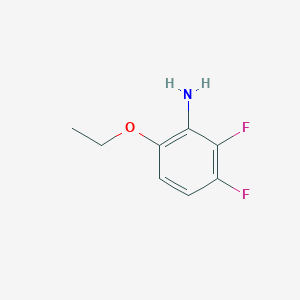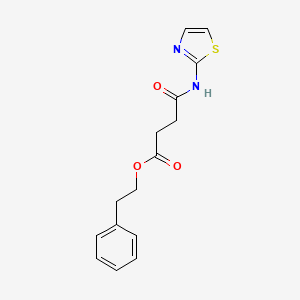
(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that incorporates several distinct functional groups and structural motifs, including a bromofuran moiety, a pyrimidine ring, and a pyrrolidine ring. These structural elements suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, compounds with the 5-bromobenzofuran-2-yl moiety have been synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, leading to a variety of derivatives including thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine . Although the exact synthesis of (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is not detailed, similar synthetic strategies could potentially be employed, involving key steps such as halogenation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound with a brominated aromatic ring similar to the bromofuran part of the target molecule, has been determined to be monoclinic with specific cell dimensions and space group . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the bromofuran and pyrimidine moieties. Bromine atoms are commonly used in organic synthesis for further functionalization due to their relative ease of substitution in nucleophilic aromatic substitution reactions. The pyrimidine ring could also participate in various chemical reactions, particularly at positions ortho to the nitrogen atoms, which are often sites of electrophilic attack.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone are not provided, related compounds with brominated aromatic systems typically exhibit higher molecular weights and densities due to the presence of bromine. They may also have distinct spectroscopic properties, such as characteristic absorption bands in UV-Visible and infrared spectra, which can be used for identification and analysis . The solubility, melting point, and boiling point of such compounds can vary widely depending on the nature of the substituents and the overall molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
The pyranopyrimidine core, closely related to the chemical structure of interest, is a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Among its isomers, the 5H-pyrano[2,3-d]pyrimidine scaffolds are particularly notable for their wide range of applicability, having been intensively investigated in recent years. The synthesis of substituted derivatives through one-pot multicomponent reactions using diverse hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions) is a significant area of research. These methods offer insights into the mechanisms and recyclability of catalysts, highlighting the importance of hybrid catalysts in the development of lead molecules (Parmar, Vala, & Patel, 2023).
Drug Discovery and Biological Activity
The pyrrolidine scaffold, part of the compound’s structure, is widely utilized in medicinal chemistry for the development of treatments for human diseases. The interest in this saturated scaffold stems from its efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. The review on bioactive molecules with pyrrolidine rings and their derivatives underscores their significance in drug design, highlighting the versatility of such structures in creating compounds with diverse biological profiles (Li Petri et al., 2021).
Pharmacophore Design for Kinase Inhibitors
The structure shares features with synthetic compounds that act as selective inhibitors of the p38 mitogen-activated protein kinase, which is crucial for the release of proinflammatory cytokines. The design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, including pyrimidine-based derivatives, are thoroughly reviewed. These selective inhibitors demonstrate the potential for the development of compounds with high binding selectivity and potency, offering a pathway for creating novel kinase inhibitors (Scior et al., 2011).
Multi-Component Synthesis of Fused Heterocycles
The construction of fused heterocyclic compounds, such as those derived from pyrimidine, is of great interest due to their applications as pharmaceuticals. Multi-component reactions (MCRs) provide an atom economical, straightforward, and eco-friendly approach for synthesizing complex heterocycles. This review focuses on the synthesis of various fused heterocycles, demonstrating the versatility and creativity in using MCRs for the development of atom economical and eco-friendly approaches in synthetic chemistry (Dhanalakshmi et al., 2021).
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-4-9(7-17)19-12-3-5-15-8-16-12/h1-3,5,8-9H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZKOPQPXUFLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether](/img/structure/B2512105.png)
![2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




![N-(3-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2512115.png)
![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)


![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)
